molecular formula C16H13BrN4O2 B3509303 (3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE

(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B3509303
M. Wt: 373.20 g/mol
InChI Key: YJZHADQHCRDOIT-UHFFFAOYSA-N
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Description

(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to obtain (3-bromophenyl)methanol. This intermediate is then reacted with 5-amino-2-phenyl-1,2,3-triazole-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of high-throughput screening techniques can also aid in identifying the best conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its unique combination of a bromophenyl group and a triazole ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-bromophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c17-12-6-4-5-11(9-12)10-23-16(22)14-15(18)20-21(19-14)13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZHADQHCRDOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
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(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
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(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
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(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
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(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
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(3-BROMOPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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